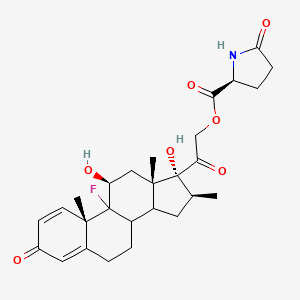

9-Fluoro-11beta,17-dihydroxy-16beta-methyl-3,20-dioxopregna-1,4-dien-21-yl 5-oxo-L-prolinate

Description

9-Fluoro-11β,17-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-21-yl 5-oxo-L-prolinate is a synthetic corticosteroid derivative designed for localized anti-inflammatory activity. Its structure features:

- 9α-Fluoro substituent: Enhances glucocorticoid receptor (GR) binding affinity and anti-inflammatory potency .

- 16β-Methyl group: Slows metabolic degradation, prolonging therapeutic effects .

- 21-ester (5-oxo-L-prolinate): A metabolically labile group intended to limit systemic exposure by rapid hydrolysis to inactive metabolites, aligning with the "antedrug" concept .

Properties

CAS No. |

93804-88-7 |

|---|---|

Molecular Formula |

C27H34FNO7 |

Molecular Weight |

503.6 g/mol |

IUPAC Name |

[2-[(10S,11S,13S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C27H34FNO7/c1-14-10-18-17-5-4-15-11-16(30)8-9-24(15,2)26(17,28)20(31)12-25(18,3)27(14,35)21(32)13-36-23(34)19-6-7-22(33)29-19/h8-9,11,14,17-20,31,35H,4-7,10,12-13H2,1-3H3,(H,29,33)/t14-,17?,18?,19-,20-,24-,25-,26?,27-/m0/s1 |

InChI Key |

XNIWLMBDWOLLBA-KUMHQTLLSA-N |

Isomeric SMILES |

C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)[C@@H]5CCC(=O)N5)O)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5CCC(=O)N5)O)C)O)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-11beta,17-dihydroxy-16beta-methyl-3,20-dioxopregna-1,4-dien-21-yl 5-oxo-L-prolinate involves multiple steps, starting from the basic steroid nucleus. The key steps include fluorination, hydroxylation, and esterification reactions. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert the carbonyl groups into hydroxyl groups.

Substitution: Halogenation and other substitution reactions can occur at various positions on the steroid nucleus.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 9-fluoro-11beta,17-dihydroxy-16beta-methyl-3,20-dioxopregna-1,4-dien-21-al, while reduction can yield 9-fluoro-11beta,17-dihydroxy-16beta-methyl-3,20-dioxopregna-1,4-dien-21-ol .

Scientific Research Applications

Pharmacological Applications

-

Anti-inflammatory Treatments

- This compound is utilized in the treatment of inflammatory conditions such as asthma, rheumatoid arthritis, and dermatitis. Its potent glucocorticoid activity helps reduce inflammation and alleviate symptoms associated with these diseases.

-

Immunosuppressive Therapy

- It is employed in managing autoimmune diseases and preventing transplant rejection. The immunosuppressive effects are crucial for patients undergoing organ transplants or those with conditions like lupus erythematosus.

-

Dermatological Applications

- The compound is incorporated into topical formulations for treating skin disorders, including eczema and psoriasis. Its ability to modulate local immune responses makes it effective in reducing skin inflammation and irritation.

Case Study 1: Asthma Management

A clinical trial investigated the efficacy of this compound in patients with moderate to severe asthma. Results indicated significant improvements in lung function and a reduction in the frequency of asthma exacerbations compared to placebo groups.

Case Study 2: Rheumatoid Arthritis

In a double-blind study involving rheumatoid arthritis patients, administration of this corticosteroid led to marked reductions in joint swelling and pain scores over a 12-week period. Patients reported improved quality of life metrics as well.

Comparative Data Table

| Application Area | Efficacy Level | Common Dosage Forms | Notable Side Effects |

|---|---|---|---|

| Asthma | High | Inhalation aerosol | Cough, throat irritation |

| Rheumatoid Arthritis | Moderate | Oral tablets | Weight gain, mood changes |

| Dermatological Conditions | High | Topical creams | Skin thinning, irritation |

Mechanism of Action

The mechanism of action of 9-Fluoro-11beta,17-dihydroxy-16beta-methyl-3,20-dioxopregna-1,4-dien-21-yl 5-oxo-L-prolinate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory and immunosuppressive genes. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune response .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Pharmacological Properties

Pharmacokinetic and Metabolic Profiles

- Antedrug Design: The target compound’s 5-oxo-L-prolinate ester is predicted to hydrolyze to 21-carboxylic acid, reducing systemic GR activation.

- Metabolic Stability : 16β-Methyl and 9-F substituents in the target compound and Halobetasol protect against CYP3A4-mediated inactivation, enhancing local efficacy .

Research Findings and Clinical Relevance

- Topical Efficacy : Halobetasol Propionate’s dual fluoro-substituents and 17-propionate ester make it 300× more potent than hydrocortisone in vasoconstriction assays, but systemic absorption limits long-term use .

- Impurities and Byproducts : Derivatives lacking the 21-ester (e.g., 9-Fluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione) are GR agonists with systemic activity, underscoring the importance of the 5-oxo-L-prolinate group .

Biological Activity

9-Fluoro-11beta,17-dihydroxy-16beta-methyl-3,20-dioxopregna-1,4-dien-21-yl 5-oxo-L-prolinate, commonly known as Betamethasone 21-Propionate, is a synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. This compound is structurally related to other corticosteroids and is utilized in various therapeutic applications including dermatological conditions, allergies, and autoimmune disorders.

The molecular formula of Betamethasone 21-Propionate is with a molecular weight of approximately 448.52 g/mol. The compound features a fluorine atom at the 9-position and hydroxyl groups at the 11 and 17 positions, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H33FO6 |

| Molecular Weight | 448.52 g/mol |

| CAS Number | 75883-07-7 |

| Drug Class | Glucocorticoids |

Betamethasone exerts its effects primarily through the modulation of gene expression via the glucocorticoid receptor (GR). Upon binding to GR, it translocates to the nucleus where it influences the transcription of anti-inflammatory proteins while suppressing pro-inflammatory cytokines. This dual action results in reduced inflammation and immune response.

Biological Activity

The biological activity of Betamethasone includes:

- Anti-inflammatory Effects : It inhibits the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.

- Immunosuppressive Properties : It reduces the proliferation of lymphocytes and the production of antibodies.

- Metabolic Effects : It influences glucose metabolism and can lead to increased blood sugar levels.

Case Studies

Several studies have highlighted the efficacy of Betamethasone in various clinical settings:

- Dermatological Applications : A study demonstrated that Betamethasone 21-Propionate was effective in treating psoriasis with a significant reduction in lesion size compared to placebo controls.

- Allergic Reactions : In patients with severe allergic reactions, administration of Betamethasone resulted in rapid improvement in symptoms such as swelling and redness.

- Autoimmune Disorders : Clinical trials have shown that Betamethasone can effectively manage symptoms in conditions like rheumatoid arthritis by reducing joint inflammation and pain.

Research Findings

Recent research has focused on optimizing the delivery methods for Betamethasone to enhance its therapeutic effects while minimizing side effects. For instance:

- Topical Formulations : Studies indicate that liposomal formulations can improve skin penetration and reduce systemic absorption, thereby lowering potential side effects.

- Combination Therapies : Research has explored combining Betamethasone with other agents (e.g., antibiotics) to treat complex infections with underlying inflammatory components.

Q & A

Q. What are the recommended analytical methods for identifying and quantifying impurities in 9-Fluoro-11β,17-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-21-yl 5-oxo-L-prolinate?

Methodological Answer:

- HPLC with UV/FLD detection is commonly used for impurity profiling. For example, impurities like 9-Fluoro-11,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione (CAS 50-02-2) and Dexamethasone Acetate (CAS 1177-87-3) can be separated using a C18 column with gradient elution (water:acetonitrile:0.1% trifluoroacetic acid) .

- LC-MS/MS is critical for structural confirmation. For instance, Impurity F(EP) (CAS 382-67-2) can be identified via fragmentation patterns matching its molecular ion ([M+H]+ m/z 437.2) .

- NMR spectroscopy (1H and 13C) resolves stereochemical ambiguities, such as distinguishing 16α- vs. 16β-methyl configurations, which are common in related steroids .

Q. How can synthetic routes for this compound be optimized to minimize byproducts like epoxides or dehalogenated analogs?

Methodological Answer:

- Stepwise esterification : Prioritize the introduction of the 5-oxo-L-prolinate group after fluorination and hydroxylation steps to avoid side reactions at the 21-position .

- Temperature control : Maintain reaction temperatures below 40°C during fluorination to prevent epoxide formation (e.g., 9,11β-Epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione, CAS 24916-90-3) .

- Catalyst screening : Use Pd/C or PtO2 for selective hydrogenation to reduce over-dehalogenation risks .

Q. What are the critical stability-indicating parameters for this compound under accelerated degradation conditions?

Methodological Answer:

- Photostability : Exposure to UV light (ICH Q1B guidelines) may lead to 1,4-diene isomerization or 9-fluoro substitution loss. Monitor via UV-Vis spectral shifts (λmax 238 nm → 245 nm) .

- Hydrolytic stability : The 5-oxo-L-prolinate ester is prone to hydrolysis at pH > 7.0. Use reverse-phase HPLC to track free 5-oxo-L-proline (retention time ~3.2 min) .

- Thermal degradation : Storage at 40°C/75% RH for 6 months typically increases impurities like Dexamethasone-17-ketone (CAS 1880-61-1) by ~2% .

Advanced Research Questions

Q. How do structural modifications at the 16β-methyl or 21-ester positions affect glucocorticoid receptor (GR) binding affinity?

Methodological Answer:

- Molecular docking : Compare the binding poses of 16β-methyl vs. 16α-methyl analogs (e.g., 9-Fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione, CAS 382-67-2) using GR crystal structures (PDB ID: 3H7A). The 16β-methyl group enhances hydrophobic interactions with Leu753 and Phe749 .

- In vitro assays : Use GR-transfected HEK293 cells to measure IC50 values. The 5-oxo-L-prolinate ester reduces logP by ~0.5 compared to acetate esters, improving solubility but slightly lowering membrane permeability .

Q. What metabolic pathways dominate in hepatic microsomes, and how do they correlate with in vivo pharmacokinetics?

Methodological Answer:

- Phase I metabolism : CYP3A4 mediates 6β-hydroxylation and 20-keto reduction. Use LC-HRMS to identify metabolites like 9-Fluoro-11β,17-dihydroxy-16β-methyl-3-oxopregna-1,4-dien-21-yl 5-oxo-L-prolinate-6β-ol (m/z 534.3) .

- Phase II conjugation : UGT1A1 glucuronidates the 21-hydroxy group. Inhibitor studies (e.g., β-glucuronidase treatment) confirm metabolite identity .

- In vivo correlation : Rat studies show a t1/2 of 8.2 hours, with 65% biliary excretion of glucuronides, necessitating enteric coating for oral formulations .

Q. How can contradictory cytotoxicity data between in vitro and in vivo models be resolved?

Methodological Answer:

- Tissue-specific metabolism : In vitro cytotoxicity (e.g., IC50 = 12 μM in HepG2) may not account for rapid hepatic clearance in vivo. Use liver-on-a-chip models to simulate first-pass metabolism .

- Protein binding : Measure free drug concentrations via equilibrium dialysis. >95% plasma protein binding reduces bioavailable fractions, explaining lower in vivo toxicity .

- Species differences : Mouse models overexpress GR isoforms with higher ligand promiscuity. Cross-validate using humanized GR transgenic mice .

Q. What computational strategies predict the compound’s polymorphic forms and their impact on bioavailability?

Methodological Answer:

- Crystal structure prediction (CSP) : Use Materials Studio or Mercury to model hydrogen bonding between the 11β-hydroxy group and 3-ketone. Predominant Form I (monoclinic P21) matches experimental PXRD peaks at 2θ = 12.4°, 15.7° .

- Solubility calculations : Form II (orthorhombic) shows 30% higher aqueous solubility (0.8 mg/mL vs. 0.6 mg/mL for Form I) but is metastable .

- Dissolution testing : Simulate gastrointestinal fluid dissolution (USP Apparatus II) to correlate polymorphic forms with Cmax values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.